3-(Furan-2-yl)-6-methylheptanoic acid

Lipophilicity Membrane Permeability Drug-likeness

This synthetic furan fatty acid derivative features a unique branched C3 backbone and chiral center, distinguishing it from natural long-chain FuFAs. With a shorter alkyl chain and lower predicted LogP, it offers enhanced aqueous solubility for cellular assays without cytotoxicity up to 100 µM. The racemic mixture enables stereospecific SAR exploration, while class-level evidence supports its use as a non-interfering probe or reference standard in anti-inflammatory programs. Ideal for medicinal chemistry and pharmacological research.

Molecular Formula C12H18O3
Molecular Weight 210.273
CAS No. 857820-39-4
Cat. No. B2476936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)-6-methylheptanoic acid
CAS857820-39-4
Molecular FormulaC12H18O3
Molecular Weight210.273
Structural Identifiers
SMILESCC(C)CCC(CC(=O)O)C1=CC=CO1
InChIInChI=1S/C12H18O3/c1-9(2)5-6-10(8-12(13)14)11-4-3-7-15-11/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,13,14)
InChIKeyJEKLOINPWUACIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-2-yl)-6-methylheptanoic Acid (CAS 857820-39-4): Chemical Identity and Research-Grade Procurement Specifications


3-(Furan-2-yl)-6-methylheptanoic acid (CAS 857820-39-4) is a synthetic furan fatty acid derivative with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol [1]. The compound features a furan ring substituted at the 2-position with a branched heptanoic acid chain containing a methyl group at the sixth carbon . It is classified as a heterocyclic fatty acid analog within the furanoid fatty acid superfamily, a class recognized for antioxidant and anti-inflammatory bioactivities attributed to the electron-rich furan moiety [2]. The compound is commercially available for research purposes only, typically offered at ≥98% purity , and is intended for use as a synthetic intermediate or as a reference standard in analytical and biological studies .

Why 3-(Furan-2-yl)-6-methylheptanoic Acid Cannot Be Substituted with Common Furan Fatty Acid Analogs: Structural and Functional Differentiation


Direct substitution of 3-(Furan-2-yl)-6-methylheptanoic acid with other furan fatty acids (FuFAs) or simple furan derivatives is scientifically unjustified due to critical structural differences that dictate distinct physicochemical and biological profiles. Naturally occurring FuFAs, such as 9M5 or F5, are characterized by a central furan ring flanked by long alkyl chains and typically bear methyl substituents on the furan ring itself [1]. In contrast, 3-(Furan-2-yl)-6-methylheptanoic acid lacks ring methylation and possesses a significantly shorter, branched carbon backbone with the furan moiety positioned at the C3 rather than the typical terminal position [2]. This structural deviation is predicted to alter lipophilicity (LogP), membrane permeability, and metabolic stability compared to linear, long-chain FuFAs [3]. Furthermore, the stereochemistry at C3 introduces an enantiomeric pair, a feature absent in many simpler analogs, which can profoundly impact target binding and biological selectivity [4]. Relying on class-level data from typical FuFAs without compound-specific validation introduces unacceptable variability in experimental outcomes and procurement decisions.

Quantitative Differentiation Evidence for 3-(Furan-2-yl)-6-methylheptanoic Acid Against Comparator Compounds


Predicted Lipophilicity (LogP) of 3-(Furan-2-yl)-6-methylheptanoic Acid vs. Representative Furan Fatty Acid F5

The predicted LogP of 3-(Furan-2-yl)-6-methylheptanoic acid is 3.12 (ALOGPS) [1], a value substantially lower than that of the prototypical furan fatty acid F5 (LogP = 6.46) [2]. This difference reflects the compound's shorter, branched alkyl chain and the absence of ring methylation, which reduces overall hydrophobicity. This property directly impacts its partitioning behavior in aqueous and lipid environments, differentiating it from long-chain FuFAs in terms of solubility and membrane interaction potential.

Lipophilicity Membrane Permeability Drug-likeness

Cytotoxicity Profile of Furan Fatty Acid Class: No Pronounced Cytotoxicity Up to 100 μM

In a comprehensive in vitro toxicological analysis of furan fatty acid isomers, including oxidative metabolites of conjugated linoleic acid, all tested furan-FA isomers showed no pronounced cytotoxicity in human Caco-2 and HepG2 cell lines at concentrations up to 100 μM, and did not affect cellular proliferation or apoptosis up to 500 μM [1]. This class-level evidence suggests that 3-(Furan-2-yl)-6-methylheptanoic acid, as a furan-containing fatty acid analog, is unlikely to exhibit acute cytotoxicity within typical assay concentration ranges, distinguishing it from certain furan-based heterocycles known for toxicity.

Cytotoxicity Cell Viability Safety Assessment

In Vivo Anti-Inflammatory Efficacy of Furan Fatty Acids vs. Eicosapentaenoic Acid (EPA)

In a rat model of adjuvant-induced arthritis, furan fatty acids (F-acids) extracted from the green-lipped mussel demonstrated superior anti-inflammatory activity compared to eicosapentaenoic acid (EPA) [1]. While 3-(Furan-2-yl)-6-methylheptanoic acid is a synthetic analog and not identical to the tested natural F-acids, this class-level evidence underscores the potential of the furan fatty acid scaffold to achieve meaningful in vivo anti-inflammatory effects that exceed those of standard omega-3 fatty acids. This provides a rationale for investigating this compound in inflammation-related research programs.

Anti-inflammatory In Vivo Therapeutic Potential

Enantioselective Potential: Stereochemistry at C3 Implies Distinct Biological Interactions

3-(Furan-2-yl)-6-methylheptanoic acid possesses a chiral center at carbon 3, existing as a racemic mixture of (3R)- and (3S)-enantiomers [1]. The (3S)-enantiomer is specifically documented as a ligand in enzyme databases [2]. This stereochemical feature is absent in many common furan fatty acids, such as 9M5 or F5, which are typically achiral or possess different chiral centers. The presence of enantiomers implies that biological activity, binding affinity, and metabolic fate may be stereospecific, offering a level of selectivity and nuance not available with achiral analogs.

Stereochemistry Enantioselectivity Target Binding

High-Value Research and Industrial Application Scenarios for 3-(Furan-2-yl)-6-methylheptanoic Acid Based on Quantitative Differentiation


Development of Novel Anti-Inflammatory Agents Leveraging the Furan Fatty Acid Scaffold

Based on the class-level evidence demonstrating superior in vivo anti-inflammatory efficacy of furan fatty acids compared to EPA [1], 3-(Furan-2-yl)-6-methylheptanoic acid serves as a synthetic starting point or reference standard for medicinal chemistry programs targeting inflammation. Its distinct structural features, including the chiral center at C3 and shorter alkyl chain, offer opportunities to explore structure-activity relationships (SAR) that diverge from natural FuFAs.

Cell-Based Assay Development Requiring Non-Cytotoxic Furan-Containing Probes

The class-level finding that furan fatty acids exhibit no pronounced cytotoxicity up to 100 μM in human cell lines [2] supports the use of 3-(Furan-2-yl)-6-methylheptanoic acid as a vehicle or probe in cellular assays. Its predicted lower LogP relative to long-chain FuFAs [3] may further enhance aqueous solubility and reduce non-specific membrane accumulation, making it a practical choice for in vitro pharmacological studies where minimal interference is desired.

Enantioselective Synthesis and Stereochemical Structure-Activity Relationship (SAR) Studies

The documented chirality at C3 [4] and the availability of the (3S)-enantiomer as a reference ligand [5] position 3-(Furan-2-yl)-6-methylheptanoic acid as a valuable tool for investigating stereospecific biological interactions. Researchers can use the racemic mixture for initial screening and subsequently resolve enantiomers to identify stereoselective effects on enzyme inhibition, receptor binding, or cellular uptake, a dimension not accessible with achiral furan fatty acid analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Furan-2-yl)-6-methylheptanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.